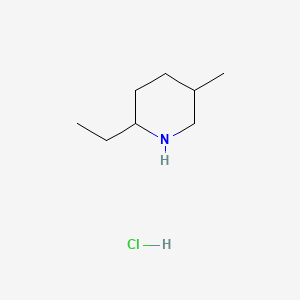
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This reaction is catalyzed by ionic liquids, which offer advantages such as high yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of piperidine derivatives often involves the use of multi-component reactions due to their efficiency and cost-effectiveness. These reactions are typically carried out in large reactors under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, often requiring catalysts to increase the reaction rate and selectivity. For example, the oxidation reactions may require the presence of a metal catalyst, while substitution reactions may occur in the presence of a base or acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperidine derivatives .
Scientific Research Applications
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-5-methylpyrazine: This compound has a similar structure but differs in its chemical properties and applications.
2-methyl-5-ethylpyridine: This compound is another piperidine derivative with different pharmacological properties.
Uniqueness
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers is unique due to its specific chemical structure and the presence of diastereomers, which can result in different biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H18ClN |
|---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
2-ethyl-5-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)6-9-8;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
XVTYAFBXNOJULY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CN1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




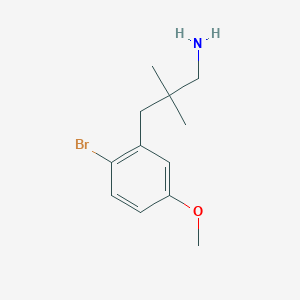
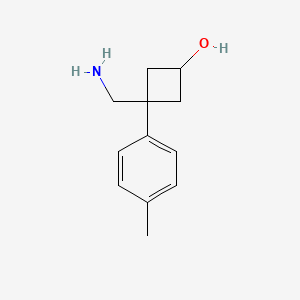
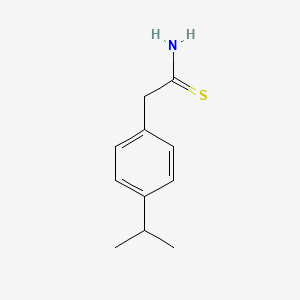
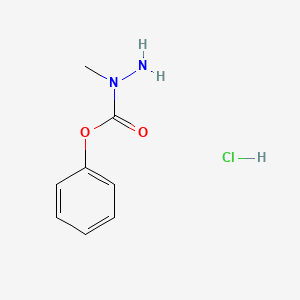
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

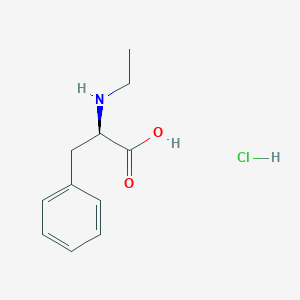
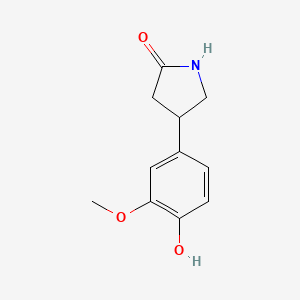


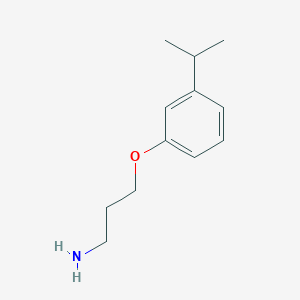
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
